molecular formula C40H71N9O12 B15167251 L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine CAS No. 646061-02-1

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine

Cat. No.: B15167251
CAS No.: 646061-02-1
M. Wt: 870.0 g/mol
InChI Key: UUWBPCMEOGJLMT-MALYJANWSA-N
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Description

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another peptide with different amino acid composition.

    L-Alanyl-L-seryl-L-threonyl-L-valine: A shorter peptide with a similar sequence.

    L-Alanyl-L-leucyl-L-prolyl-L-valine: A peptide with a different arrangement of amino acids.

Uniqueness

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

646061-02-1

Molecular Formula

C40H71N9O12

Molecular Weight

870.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H71N9O12/c1-19(2)14-25(44-37(57)28(18-50)46-33(53)23(9)41)34(54)42-17-30(52)43-26(15-20(3)4)35(55)45-27(16-21(5)6)36(56)48-32(24(10)51)39(59)49-13-11-12-29(49)38(58)47-31(22(7)8)40(60)61/h19-29,31-32,50-51H,11-18,41H2,1-10H3,(H,42,54)(H,43,52)(H,44,57)(H,45,55)(H,46,53)(H,47,58)(H,48,56)(H,60,61)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1

InChI Key

UUWBPCMEOGJLMT-MALYJANWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

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